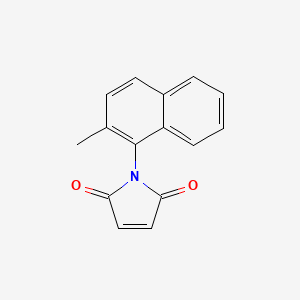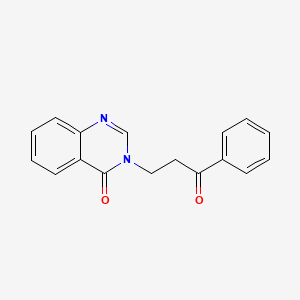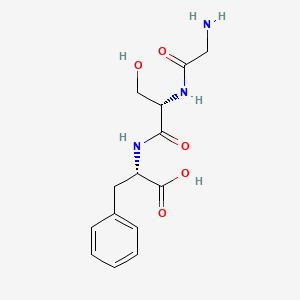
3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzylamine moiety, which is further connected to a propanol chain. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol typically involves the reaction of 4-trifluoromethoxybenzylamine with propanol derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where 4-trifluoromethoxybenzylamine reacts with a propanol derivative in the presence of a suitable base and solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound for the development of new pharmaceuticals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure-activity relationship (SAR) is investigated to design new drugs with improved efficacy and safety profiles .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biomolecules. The benzylamine moiety may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
4-(Trifluoromethoxy)benzylamine: Shares the trifluoromethoxy and benzylamine functionalities but lacks the propanol chain.
3-(Trifluoromethyl)benzylamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethoxy)phenylmethanamine: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness: 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol is unique due to the combination of its trifluoromethoxy group, benzylamine moiety, and propanol chain. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H14F3NO2 |
|---|---|
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
3-[[4-(trifluoromethoxy)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)17-10-4-2-9(3-5-10)8-15-6-1-7-16/h2-5,15-16H,1,6-8H2 |
Clave InChI |
PGVJONMUSMZKBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCCO)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)

